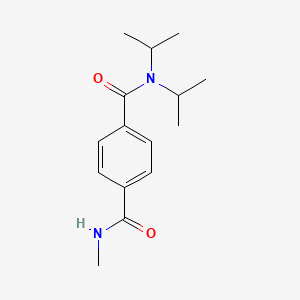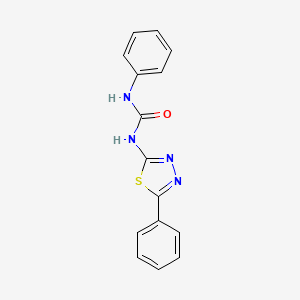![molecular formula C13H21N3OS B5730753 N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946, and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
Wirkmechanismus
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to work by interfering with the insect's ability to locate and recognize its host. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is thought to disrupt the insect's olfactory receptors, making it difficult for the insect to detect the host's scent. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a potential host.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been shown to have minimal toxicity to humans and other mammals when used as directed. However, it can cause skin irritation and other allergic reactions in some individuals. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has also been shown to have some neurotoxic effects in insects, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a widely used insect repellent that is readily available and relatively inexpensive. It is also highly effective at repelling a wide range of insects. However, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea can be difficult to work with in the laboratory due to its oily nature and low solubility in water. In addition, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea can interfere with some analytical techniques, such as gas chromatography.
Zukünftige Richtungen
There are several areas of future research for N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea. One area of interest is the development of new and more effective insect repellents. Researchers are also investigating the potential use of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea as a topical treatment for parasitic infections. In addition, there is ongoing research into the mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea and its effects on insects and other organisms.
In conclusion, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a widely used insect repellent that has been extensively studied for its insect repellent properties. It is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea, and is believed to work by interfering with the insect's ability to locate and recognize its host. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has minimal toxicity to humans and other mammals when used as directed, but can cause skin irritation and other allergic reactions in some individuals. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a valuable tool for researchers studying the behavior of insects and developing new insect repellents and insecticides. There are several areas of future research for N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea, including the development of new and more effective insect repellents and the potential use of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea as a topical treatment for parasitic infections.
Synthesemethoden
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea. The reaction is catalyzed by a strong base, such as sodium hydroxide. The resulting product is a yellowish oil that is insoluble in water. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is typically synthesized in large quantities and then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is also used in the development of new insect repellents and insecticides. In addition, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been studied for its potential use as a topical treatment for parasitic infections, such as lice and scabies.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-4-17-12-7-5-11(6-8-12)15-13(18)14-9-10-16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXJXQFQFTMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-(4-ethoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)


![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)